N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The cyclopropylpyrimidine moiety is introduced through a series of nucleophilic substitution reactions, while the cyclopropanesulfonamide group is added via sulfonylation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Scientific Research Applications
N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activity, including its effects on various cellular pathways and its ability to interact with specific proteins or enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide can be compared to other piperidine derivatives and sulfonamide compounds:
Piperidine Derivatives: Compounds like N-(piperidine-4-yl)benzamide have shown cytotoxicity against cancer cells, highlighting the potential of piperidine-based structures in medicinal chemistry.
Sulfonamide Compounds: Similar compounds, such as cyclopropylfentanyl, have been studied for their psychoactive properties, indicating the diverse applications of sulfonamide groups in drug development.
Properties
IUPAC Name |
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c20-22(21,13-3-4-13)18-12-6-9-19(10-7-12)14-5-8-16-15(17-14)11-1-2-11/h5,8,11-13,18H,1-4,6-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZMMEILMMVYLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCC(CC3)NS(=O)(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.